molecular formula C19H23N3O2S B5474369 4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide

4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide

Cat. No.: B5474369
M. Wt: 357.5 g/mol
InChI Key: YDZHQFOSRPFOOF-UHFFFAOYSA-N
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Description

The compound “4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide” is a complex organic molecule that contains several functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a benzamide group, and a 3-hydroxy-3-methylbutyl group .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with imidazo[2,1-b][1,3]thiazole rings are often synthesized via a one-pot synthesis involving ring-opening and ring-closing reconstruction of imidazo[2,1-b][1,3,4]thiadiazoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]thiazole ring, the benzamide group, and the 3-hydroxy-3-methylbutyl group. The exact structure would need to be determined through techniques such as NMR, HPLC, and MS spectral analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using in silico ADMET prediction .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related compounds, as well as optimization of their synthesis .

Properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(16-12-22-10-11-25-18(22)21-16)20-17(23)15-6-4-14(5-7-15)8-9-19(2,3)24/h4-7,10-13,24H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZHQFOSRPFOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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